molecular formula C6H5BrN2O B1375918 6-Amino-5-bromonicotinaldehyde CAS No. 1027785-21-2

6-Amino-5-bromonicotinaldehyde

Cat. No. B1375918
CAS RN: 1027785-21-2
M. Wt: 201.02 g/mol
InChI Key: NFRTVYCEXUQVGQ-UHFFFAOYSA-N
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Description

“6-Amino-5-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has an average mass of 201.021 Da and a monoisotopic mass of 199.958511 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “6-Amino-5-bromonicotinaldehyde” consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H, (H2,8,9) .

Scientific Research Applications

Bio-catalysts Design

Glutaraldehyde, a compound similar in reactivity to 6-Amino-5-bromonicotinaldehyde, is extensively used in designing bio-catalysts. It acts as a powerful crosslinker, reacting with amino groups and forming 6-membered heterocycles, crucial in creating intra- and inter-molecular enzyme crosslinks. This enhances enzyme rigidity and prevents subunit dissociation in multimeric enzymes. These properties are pivotal in the preparation of cross-linked enzyme aggregates (CLEAs) and enzyme immobilization on supports (Barbosa et al., 2014).

Synthesis of Anthyridine Derivatives

6-Amino-5-bromonicotinaldehyde is involved in the synthesis of anthyridine derivatives. For instance, an Ullmann reaction between 2-bromonicotinic acid and 2,6-diaminopyridine forms derivatives that are useful in various chemical processes (Carboni et al., 1969).

Fluorescent Sensor for Detection of Aluminum Ion

Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol and 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, which likely share structural similarities with 6-Amino-5-bromonicotinaldehyde, have been applied in creating "OFF-ON type" fluorescent sensors. These sensors are capable of selectively recognizing aluminum ions, useful in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Electrosynthesis of 6-Aminonicotinic Acid

The electrochemical reduction of 2-amino-5-bromonicotinaldehyde in the presence of CO2 has been explored for the electrosynthesis of 6-aminonicotinic acid. This process occurs at silver electrodes under mild conditions, demonstrating the potential of 6-Amino-5-bromonicotinaldehyde in electrocatalytic applications (Gennaro et al., 2004).

Reversible Blocking of Amino Groups

In biochemical applications, compounds like 6-Amino-5-bromonicotinaldehyde can play a role in reversible blocking of amino groups in proteins. This is crucial for modifying protein structure and function, as seen in studies using maleic anhydride and similar compounds (Dixon & Perham, 1968).

Fatty Acid Desaturation

In the field of biochemistry, the desaturation of fatty acids is a crucial process. While not directly involving 6-Amino-5-bromonicotinaldehyde, similar amino acid derivatives play significant roles in enzymatic activities such as Δ-6 desaturation in mammalian cells (Cho et al., 1999).

Safety and Hazards

The safety data sheet for “6-Amino-5-bromonicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water. If swallowed, it is advised to rinse mouth with water and consult a physician .

properties

IUPAC Name

6-amino-5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRTVYCEXUQVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856703
Record name 6-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027785-21-2
Record name 6-Amino-5-bromo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027785-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of compound A of Example 5 (1.9 g, 9.36 mmol) in toluene (20 mL) was added activated MnO2 (2.2 g, 25.6 mmol) and the mixture was heated to 80° C. with vigorous stirring. After 2 h, the mixture was cooled to RT and filtered. The filtrate was concentrated in vacuo to obtain 6-amino-5-bromonicotinaldehyde as a solid (1.8 g, 96%). LC/MS; (M+H)+=203, 201 (1:1 ratio). 1H NMR (CD3OD, 300 MHz) δ 9.59 (s, 1H), 8.34 (s, 1H), 8.03 (s, 1H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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